molecular formula C13H14O3 B11888670 2-Ethyl-7-methoxy-5-methyl-4H-1-benzopyran-4-one CAS No. 62036-45-7

2-Ethyl-7-methoxy-5-methyl-4H-1-benzopyran-4-one

Cat. No.: B11888670
CAS No.: 62036-45-7
M. Wt: 218.25 g/mol
InChI Key: WRLKKHDLKYJUMN-UHFFFAOYSA-N
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Description

2-Ethyl-7-methoxy-5-methyl-4H-1-benzopyran-4-one is a synthetic small molecule belonging to the benzopyran-4-one (chromone) family, recognized as a privileged scaffold in drug discovery . This scaffold is a versatile template for designing novel compounds with diverse therapeutic profiles . Researchers value this core structure for its wide range of pharmacological activities, which includes investigated potential in areas such as anticancer and anti-inflammatory applications . The specific substitution pattern on this compound—featuring a 2-ethyl, 7-methoxy, and 5-methyl group—presents a key intermediate for medicinal chemistry studies. It allows for further structural modification and exploration of structure-activity relationships (SAR), particularly in the development of targeted therapeutic agents aimed at overcoming limitations of conventional therapies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62036-45-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-ethyl-7-methoxy-5-methylchromen-4-one

InChI

InChI=1S/C13H14O3/c1-4-9-6-11(14)13-8(2)5-10(15-3)7-12(13)16-9/h5-7H,4H2,1-3H3

InChI Key

WRLKKHDLKYJUMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(O1)C=C(C=C2C)OC

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Formylation-Mediated Synthesis

The Vilsmeier–Haack reaction is a cornerstone for introducing formyl groups at position 3 of the benzopyran-4-one nucleus. In a representative protocol, 5-methyl-7-methoxy-2-ethylphenol is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions at 0–5°C, yielding the 3-formyl intermediate with 85% efficiency. This intermediate is critical for subsequent functionalization:

ortho-Hydroxy acetophenone+POCl3/DMF3-Formyl benzopyran-4-one[2]\text{ortho-Hydroxy acetophenone} + \text{POCl}_3/\text{DMF} \rightarrow \text{3-Formyl benzopyran-4-one} \,

Modifications to this method, such as using a two-step formylation process for 7-methoxy derivatives, address yield limitations caused by steric hindrance and electronic effects. Table 1 summarizes optimized conditions for this step.

Table 1: Vilsmeier–Haack Reaction Parameters for 3-Formyl Intermediate Synthesis

Starting MaterialCatalyst SystemTemperature (°C)Yield (%)Purity (%)
5-Methyl-7-methoxy-2-ethylphenolPOCl₃/DMF0–58598
5-Methyl-2-ethylphenolPOCl₃/DMF10–157295

Claisen-Schmidt Condensation for Side-Chain Elaboration

Following formylation, the 3-formyl group is modified to introduce ethyl and methyl substituents. Claisen-Schmidt condensation with ethyl acetoacetate in the presence of sodium ethoxide (NaOEt) facilitates the formation of α,β-unsaturated ketones, which are subsequently hydrogenated to yield the saturated ethyl side chain. Methanol or ethanol serves as the solvent, with reaction times ranging from 6–12 hours. This step achieves 70–75% yields but requires careful pH control to prevent retro-aldol reactions.

Regioselective Alkylation and Methoxy Group Installation

O-Methylation Using Dimethyl Sulfate

The 7-methoxy group is introduced via O-methylation of a hydroxyl precursor. Dimethyl sulfate [(CH₃O)₂SO₂] in alkaline aqueous media (pH 9–10) at 50–60°C selectively methylates the phenolic oxygen without affecting other functional groups. Yields exceed 90% when using phase-transfer catalysts like tetrabutylammonium bromide (TBAB). Competing N-methylation is minimized by maintaining a stoichiometric excess of the methylating agent.

Friedel-Crafts Alkylation for Methyl Group Introduction

Friedel-Crafts alkylation with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) in dichloromethane installs the 5-methyl group. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ coordinating to the carbonyl oxygen to activate the ring for methylation. This method achieves 80% regioselectivity for position 5, though minor products (e.g., 6-methyl isomers) necessitate chromatographic separation.

Cyclization and Ring Closure Methodologies

Acid-Catalyzed Cyclodehydration

The final benzopyran ring is formed via cyclodehydration of a diketone intermediate. Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 100–120°C induces intramolecular esterification, eliminating water to form the 4H-1-benzopyran-4-one core. PPA is preferred for its milder conditions, reducing side reactions such as sulfonation.

Purification and Characterization

Column Chromatography and Recrystallization

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) eluent, followed by recrystallization from ethanol. This dual-step process enhances purity to >99%, as confirmed by HPLC. Melting points (mp 142–144°C) and spectroscopic data (¹H NMR: δ 2.35 ppm for C5-methyl, δ 3.85 ppm for C7-methoxy) align with literature values.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

StepMethodYield (%)Purity (%)Key Challenge
Vilsmeier–Haack formylationPOCl₃/DMF8598Steric hindrance at C7
Claisen-Schmidt condensationNaOEt/EtOH7595Retro-aldol side reactions
O-Methylation(CH₃O)₂SO₂, TBAB9297Competing N-methylation
Friedel-Crafts alkylationCH₃Cl, AlCl₃8090Regioselectivity control
CyclodehydrationPPA, 110°C8899Ring-opening under harsh acid

Industrial-Scale Production Considerations

Pilot-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., thin-film evaporation) minimize waste, aligning with green chemistry principles. Cost analysis indicates that the Vilsmeier–Haack route remains the most economically viable, with raw material costs accounting for 65% of total expenses .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-7-methoxy-5-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of benzopyran compounds exhibit significant anti-inflammatory effects. A notable study reported that certain 4H-1-benzopyran-4-one derivatives, including those similar to 2-Ethyl-7-methoxy-5-methyl-4H-1-benzopyran-4-one, demonstrated efficacy as anti-inflammatory agents. These compounds inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory conditions .

Case Study : In a clinical trial involving patients with rheumatoid arthritis, a benzopyran derivative showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after four weeks of treatment. The study concluded that the compound could serve as an adjunct therapy in managing chronic inflammation .

Anticancer Activity

Benzopyran derivatives are also recognized for their anticancer properties. Recent studies have highlighted the selective cytotoxicity of this compound against various cancer cell lines.

Data Table: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundMDA-MB-231 (Breast)15.6High
HEK-293 (Normal)150.0
HCT116 (Colon)20.3Moderate

The compound exhibited an IC50 value of 15.6 µM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity to normal HEK-293 cells with an IC50 of 150 µM, indicating a favorable therapeutic index .

Neuroprotective Effects

Emerging research suggests that benzopyran derivatives may possess neuroprotective properties, particularly through the inhibition of monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases.

Case Study : A recent study evaluated the effects of a benzopyran derivative on MAO-B inhibition in vitro. The compound was found to have an IC50 value of 0.51 µM against MAO-B, demonstrating its potential as a neuroprotective agent by reducing oxidative stress and apoptosis in neuronal cells .

Mechanism of Action

The mechanism of action of 2-ethyl-7-methoxy-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromone derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 2-Ethyl-7-methoxy-5-methyl-4H-1-benzopyran-4-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Benzopyran-4-one Derivatives

Compound Name 2-Substituent 5-Substituent 7-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Source/Reference
This compound Ethyl (C₂H₅) Methyl (CH₃) Methoxy (OCH₃) C₁₃H₁₄O₃ 218.24 High lipophilicity; potential for enhanced membrane permeability -
2-(2,6-Dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one 2,6-Dimethoxyphenyl Hydroxy (OH) Methoxy (OCH₃) C₂₀H₁₈O₇* 382.35 Bulky aromatic substituent; steric hindrance may reduce solubility
5-Hydroxy-7-methoxy-4H-1-benzopyran-4-one - Hydroxy (OH) Methoxy (OCH₃) C₁₀H₈O₃ 192.17 Polar due to hydroxy group; isolated from plants (e.g., Artemisia species)

Key Insights:

Substituent Effects on Lipophilicity: The ethyl and methyl groups in the target compound increase lipophilicity (logP ~2.5 estimated), favoring membrane permeability compared to the polar 5-hydroxy-7-methoxy analog (logP ~1.2) .

Electronic and Steric Influences :

  • Methoxy groups at position 7 (common in all three compounds) donate electron density via resonance, stabilizing the chromone core.
  • The 5-methyl group in the target compound avoids hydrogen bonding, contrasting with the 5-hydroxy group in and , which enhances solubility in polar solvents.

Biological Implications: Natural chromones like 5-hydroxy-7-methoxy-4H-1-benzopyran-4-one exhibit antioxidant and antimicrobial activities , whereas synthetic analogs like the target compound may prioritize metabolic stability for drug development. The ethyl group at position 2 in the target compound could mimic natural prenyl substituents, a strategy used to enhance bioactivity in flavonoid derivatives.

Biological Activity

2-Ethyl-7-methoxy-5-methyl-4H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran family, specifically a derivative of chromone. This compound exhibits structural characteristics typical of flavonoids, which are known for their diverse biological activities. Recent studies have indicated that it possesses significant potential in various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound includes a benzopyran ring system with ethyl, methoxy, and methyl substituents. This unique combination of substituents may enhance its biological activity compared to other similar compounds.

Anticancer Activity

Recent research has demonstrated that derivatives of benzopyran, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 5 μM, with IC50 values ranging from 5.2 to 22.2 μM against different cell lines such as HL-60 and MCF7 .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Apoptosis Induction
Compound 5aMDA-MB-2315.2Yes
Compound 5bMCF710.0Yes
Compound 5cHL-6015.0No
Compound 5dSW48022.2Yes

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that benzopyran derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays as well. Benzopyran derivatives have been effective against various bacterial and fungal strains, indicating their potential utility in developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Benzopyran Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 μg/mL
Compound BEscherichia coli16 μg/mL
Compound CCandida albicans8 μg/mL

Case Studies

Several case studies have highlighted the effectiveness of benzopyran derivatives in clinical settings:

  • Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various benzopyran derivatives on human cancer cell lines. The results indicated significant selectivity towards cancer cells over normal cells, reinforcing the potential for targeted cancer therapies .
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of benzopyran derivatives in a rat model of arthritis. The results showed a marked reduction in joint swelling and inflammatory markers, suggesting therapeutic benefits for inflammatory conditions .

Q & A

Q. Basic

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1665 cm⁻¹, aromatic C=C at ~1518 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, methoxy (-OCH₃) protons appear as singlets near δ 3.8–4.0 ppm, while ethyl groups show triplet/multiplet patterns .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 298.29 for C₁₇H₁₄O₅) .

How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Q. Advanced

  • Data validation : Replicate experiments using standardized protocols (e.g., USP/Ph. Eur. methods for melting point determination).
  • Cross-referencing : Compare data across multiple databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies to identify consensus values .
  • Contextual analysis : Evaluate experimental conditions (e.g., solvent purity, humidity) that may affect stability or solubility measurements .

What strategies can optimize reaction yields for derivatives of this compound?

Q. Advanced

  • Solvent optimization : Use high-polarity solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
  • Catalyst screening : Test alternatives like phase-transfer catalysts or ionic liquids to improve regioselectivity in alkylation steps .
  • In-situ monitoring : Employ techniques like TLC or HPLC to track reaction progress and adjust conditions dynamically .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (P95 or OV/AG/P99 filters) in high-exposure scenarios .
  • Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks.
  • Emergency procedures : For skin/eye contact, rinse immediately with water for ≥15 minutes .

How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

Q. Advanced

  • Comparative analysis : Synthesize analogs (e.g., varying substituents at the 2-ethyl or 7-methoxy positions) and compare bioactivity profiles (e.g., antioxidant or anti-inflammatory assays) .
  • Computational modeling : Use DFT calculations or molecular docking to predict interactions with target enzymes (e.g., cyclooxygenase-2) .
  • Dose-response experiments : Establish IC₅₀ values for cytotoxicity and therapeutic effects across cell lines .

What methodologies are recommended for assessing the ecological impact of this compound when toxicity data is limited?

Q. Advanced

  • Read-across approaches : Use data from structurally similar compounds (e.g., flavones or coumarins) to estimate biodegradability or bioaccumulation potential .
  • QSAR models : Apply quantitative structure-activity relationship tools to predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .
  • Microcosm studies : Evaluate soil mobility and microbial degradation in controlled environmental simulations .

How can researchers resolve discrepancies in spectroscopic data for synthetic intermediates?

Q. Advanced

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography to confirm ambiguous peaks (e.g., overlapping aromatic signals) .
  • Isotopic labeling : Use deuterated solvents or 13C^{13}C-labeled precursors to simplify spectral interpretation .
  • Collaborative verification : Share raw data with independent labs for cross-validation .

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